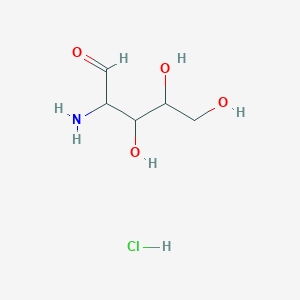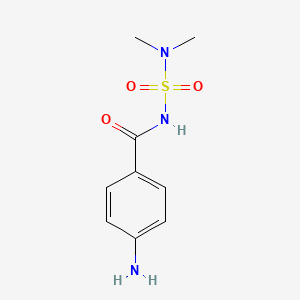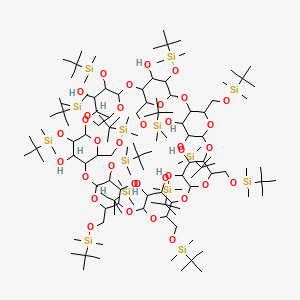![molecular formula C7H12ClF2NO2 B12070752 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride is a fluorinated organic compound that features a pyrrolidine ring substituted with two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of chlorine in a precursor compound with a fluorinating agent such as potassium fluoride (KF) . The reaction conditions often require anhydrous solvents and elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Compared to these similar compounds, 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H12ClF2NO2 |
|---|---|
Molekulargewicht |
215.62 g/mol |
IUPAC-Name |
3-(4,4-difluoropyrrolidin-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)3-5(10-4-7)1-2-6(11)12;/h5,10H,1-4H2,(H,11,12);1H |
InChI-Schlüssel |
WKTNKTIODBOQSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NCC1(F)F)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)




![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)





